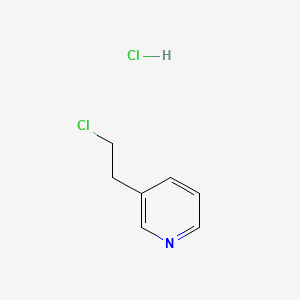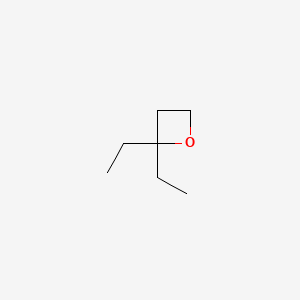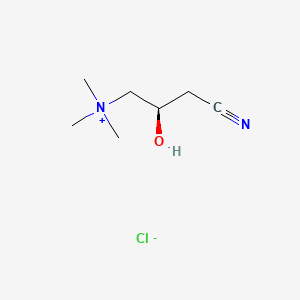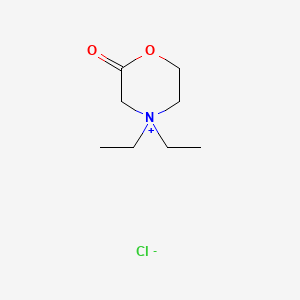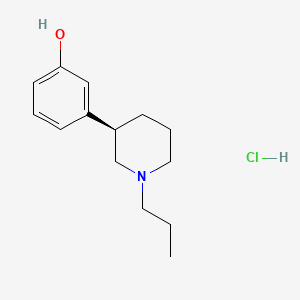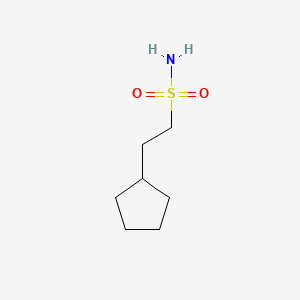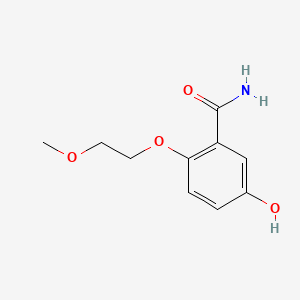
1,2-dimethoxy-4-(2-nitroethenyl)benzene
概述
描述
1,2-Dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with the chemical formula C10H11NO4This compound is characterized by its yellow crystalline or powder form and has a strong fragrance . It is primarily used as a reagent in organic synthesis .
准备方法
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be synthesized through a nitroylation reaction. This involves adding nitric acid and a nitro ion source in an appropriate solvent to react with 3,4-dimethoxystyrene . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained.
化学反应分析
1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .
相似化合物的比较
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-nitrobenzene: This compound lacks the ethenyl group, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity .
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.2 g/mol |
IUPAC 名称 |
1,2-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |
InChI 键 |
SYJMYDMKPSZMSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
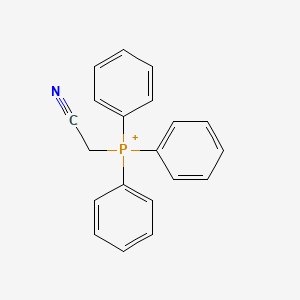
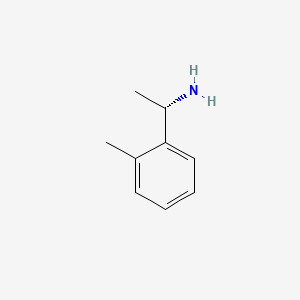
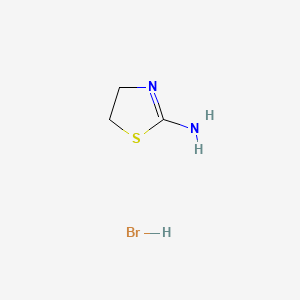
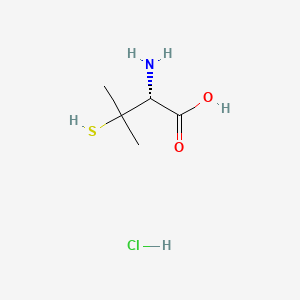
![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)
